1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione
Overview
Description
1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinedione core, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with a phenylmethyleneamino group and a 4-iodobutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common approach is to start with the imidazolidinedione core and introduce the phenylmethyleneamino group through a condensation reaction with an appropriate aldehyde. The 4-iodobutyl side chain can be introduced via a nucleophilic substitution reaction using an iodinated butyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodide group in the 4-iodobutyl side chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. The phenylmethyleneamino group can interact with proteins or enzymes, potentially inhibiting their activity. The 4-iodobutyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylmethyleneamino-3-(4-bromobutyl)-2,4-imidazolidinedione
- 1-Phenylmethyleneamino-3-(4-chlorobutyl)-2,4-imidazolidinedione
- 1-Phenylmethyleneamino-3-(4-fluorobutyl)-2,4-imidazolidinedione
Uniqueness
1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione is unique due to the presence of the iodide group, which can significantly influence its reactivity and biological activity. The iodide group can participate in specific interactions that other halides (bromide, chloride, fluoride) may not, potentially leading to unique properties and applications.
Properties
IUPAC Name |
1-(benzylideneamino)-3-(4-iodobutyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3O2/c15-8-4-5-9-17-13(19)11-18(14(17)20)16-10-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKHRDVSKYRXSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1N=CC2=CC=CC=C2)CCCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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